3,3,4,4,5,5,6,6,6-Nonafluorohexyl formate
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Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl formate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl formate typically involves the esterification of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with formic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although the presence of fluorine atoms generally makes it resistant to oxidative degradation.
Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluorohexyl formate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty coatings and materials with enhanced chemical resistance and hydrophobicity.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl formate is largely influenced by its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can affect molecular interactions and reactivity. The compound can interact with various molecular targets through hydrophobic interactions and van der Waals forces, influencing the behavior of biological and chemical systems.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
Comparison:
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Similar in structure but contains a methacrylate group, making it useful in polymer chemistry.
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: Contains a thiol group, which imparts different reactivity and applications, particularly in surface modification and nanotechnology.
3,3,4,4,5,5,6,6,6-Nonafluorohexyl formate stands out due to its unique combination of hydrophobicity and chemical stability, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
78689-20-0 |
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Molecular Formula |
C7H5F9O2 |
Molecular Weight |
292.10 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl formate |
InChI |
InChI=1S/C7H5F9O2/c8-4(9,1-2-18-3-17)5(10,11)6(12,13)7(14,15)16/h3H,1-2H2 |
InChI Key |
BXBMJDMXOHONJT-UHFFFAOYSA-N |
Canonical SMILES |
C(COC=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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